1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene
Description
Properties
IUPAC Name |
1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methoxy]-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-14-4-3-5-20(15(14)2)26-13-16-6-11-21(19(12-16)23(24)25)27-18-9-7-17(22)8-10-18/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJEYLXLAFRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution for Thioether Formation
The thioether linkage is synthesized via nucleophilic aromatic substitution (SNAr) between a halogenated benzyl intermediate and 4-chlorothiophenol.
Procedure :
- Synthesis of 4-Chloro-3-nitrobenzyl Bromide :
- Thioether Formation :
Key Data :
Williamson Ether Synthesis for Benzyloxy Linkage
The benzyloxy ether is constructed via a Williamson reaction between 2,3-dimethylphenol and the thioether-functionalized benzyl bromide.
Procedure :
- Deprotonation of 2,3-Dimethylphenol :
- Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) generates the phenoxide ion.
- Etherification :
Optimization Notes :
- Solvent choice (THF > DMF) improves yield by minimizing side reactions.
- Excess NaH (1.5 eq.) ensures complete phenoxide formation.
Key Data :
- Yield: 85%.
- Purity: >99% (HPLC).
Alternative Route: Transition Metal-Free Coupling
Patent WO2017137048A1 describes a transition metal-free method for aryl ether synthesis, adaptable to this target compound.
Procedure :
- Electrophile Preparation :
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl chloride is synthesized via chlorination of the corresponding alcohol using thionyl chloride (SOCl₂).
- Coupling with 2,3-Dimethylphenol :
Advantages :
- Avoids palladium or copper catalysts, reducing cost and purification complexity.
- Chemoselective for aryl ether formation without competing C–S bond cleavage.
Key Data :
- Yield: 72%.
- Selectivity: >95:5 (desired product vs. byproducts).
Functional Group Compatibility and Challenges
Nitro Group Introduction
Early-stage nitration risks over-nitration or oxidative side reactions. A two-step approach mitigates this:
- Late-Stage Nitration :
Characterization :
- FT-IR: 1520 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch).
Oxidation State Management
The thioether moiety is susceptible to oxidation during nitration or etherification. Strategies include:
- Temporary Protection : Masking the thioether as a sulfoxide using m-chloroperbenzoic acid (mCPBA) and subsequent reduction with LiAlH₄.
- Low-Temperature Reactions : Conducting nitration below 0°C minimizes sulfone formation.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Environmental Impact
- Waste Streams : Neutralization of acidic byproducts (e.g., HBr) with NaOH generates NaBr, which is repurposed in bromination reactions.
Chemical Reactions Analysis
1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a lead compound in drug development due to its potential biological activities. It may target pathways involved in:
- Cell proliferation : Investigating its effects on cancer cell lines could reveal its utility in oncology.
- Apoptosis : Understanding how it influences programmed cell death can provide insights into therapeutic strategies for various diseases.
Enzyme Inhibition Studies
Research has indicated that compounds similar to 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene can exhibit enzyme inhibitory properties. Potential applications include:
- α-glucosidase inhibitors : These compounds may be useful in managing Type 2 diabetes mellitus by slowing carbohydrate absorption.
- Acetylcholinesterase inhibitors : Targeting this enzyme could have implications for treating neurodegenerative diseases like Alzheimer's.
Interaction Studies
To understand the binding affinity of this compound with specific proteins or enzymes, researchers can employ techniques such as:
- Surface Plasmon Resonance (SPR) : This method allows for real-time monitoring of binding interactions.
- Isothermal Titration Calorimetry (ITC) : Useful for determining thermodynamic parameters related to binding.
Case Studies
Several studies have explored the biological activity and potential therapeutic applications of compounds similar to or derived from this compound. For instance:
- Antimicrobial Activity : Research has shown that derivatives with similar structures exhibit antimicrobial properties against various bacterial strains, indicating potential applications in infection control.
- Toxicity Assessment : Evaluations using aquatic models like Daphnia magna have been conducted to assess the toxicity profiles of related compounds, providing essential safety data for future therapeutic use.
Mechanism of Action
The mechanism of action of 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound 4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide (CAS: 303988-22-9, MW: 412.89 g/mol) serves as a relevant comparator. Below is a detailed comparison:
Physicochemical and Reactivity Insights
- Solubility: The amide analog’s H-bonding capability enhances solubility in polar solvents (e.g., DMSO, methanol) compared to the ether variant, which may favor non-polar solvents .
- Oxidation Sensitivity : The sulfanyl (-S-) group in both compounds is prone to oxidation, but the amide’s electron-withdrawing nature may accelerate this process relative to the ether.
Biological Activity
The compound 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene is a complex organic molecule with potential biological activity. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies or research findings.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molar Mass : 369.87 g/mol
Structural Characteristics
The compound features a chlorophenyl group, a sulfanyl moiety, and a nitrobenzyl segment, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, compounds containing the sulfanyl group have demonstrated significant activity against various bacterial strains.
- Study Findings : A series of synthesized compounds bearing sulfamoyl functionalities showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The nitro group in the compound is known to enhance cytotoxicity against cancer cells. The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like nitro enhances the anticancer properties of related compounds.
- Case Study : One study reported that similar nitro-substituted compounds exhibited IC₅₀ values less than those of standard drugs like doxorubicin in various cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease.
- Research Insights : Compounds from related classes demonstrated strong AChE inhibition, suggesting that this compound might exhibit similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Proteins : Molecular docking studies suggest that the compound may interact with target proteins through hydrophobic contacts and hydrogen bonding, influencing their activity .
- Oxidative Stress Induction : Nitro groups can induce oxidative stress in cells, leading to apoptosis in cancer cells .
- Inhibition of Key Enzymes : The inhibition of enzymes such as AChE can disrupt neurotransmission pathways, providing therapeutic effects in neurodegenerative diseases.
Comparison of Biological Activities
Summary of Case Studies
Q & A
Q. Challenges :
- Disorder : Nitro or sulfanyl groups may exhibit rotational disorder. Apply restraints or split models during refinement .
- Twinned Crystals : Use TWINABS in SHELX for data integration if twinning is detected .
What in vitro assays are suitable for evaluating pharmacological activity, and how should conflicting bioactivity data be addressed?
Level: Advanced
Answer :
Assay Design :
- Anticonvulsant Activity : Use a pentylenetetrazole (PTZ)-induced seizure model in mice, measuring ED₅₀ values (e.g., 0.0143 mmol/kg in related nitroaromatic compounds) .
- Antitumor Screening : Test against Hep G2 or MCF-7 cell lines using MTT assays. Calculate IC₅₀ values and compare to positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Evaluate VEGFR-2 kinase inhibition via fluorescence-based assays to assess angiostatic potential .
Q. Data Contradictions :
- Reproducibility : Ensure consistent cell passage numbers and assay conditions (e.g., serum concentration, incubation time).
- Mechanistic Follow-Up : Use siRNA knockdown or competitive binding studies to validate target engagement if IC₅₀ values conflict across assays .
Which computational methods predict binding interactions, and how do they correlate with experimental results?
Level: Advanced
Answer :
Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., VEGFR-2). Focus on nitro and sulfanyl groups as potential hydrogen bond acceptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare RMSD plots of ligand-protein complexes to crystallographic data .
Q. Validation :
- Overlay docked poses with X-ray crystal structures (if available) to verify binding modes.
- Correlate computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies may indicate unaccounted solvation or entropic effects .
How can discrepancies in NMR chemical shifts be resolved during structural elucidation?
Level: Advanced
Answer :
Strategies :
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers of the sulfanyl group) by acquiring spectra at 25°C and 60°C .
- 2D Techniques : Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations can confirm connectivity between the benzyloxy and dimethylbenzene moieties .
- Computational Aids : Compare experimental shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set). Deviations >0.5 ppm may indicate conformational flexibility .
What strategies optimize the compound’s stability under varying pH and temperature conditions?
Level: Advanced
Answer :
Stability Studies :
- pH Profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC. Nitro groups may hydrolyze under strongly acidic/basic conditions, requiring formulation in neutral buffers .
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
